Pyridine-2-D1

Overview

Description

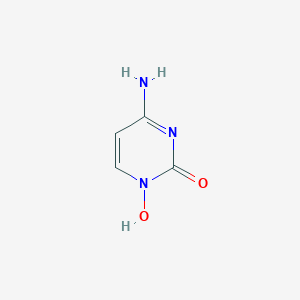

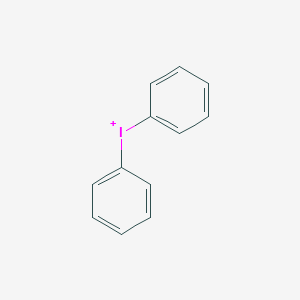

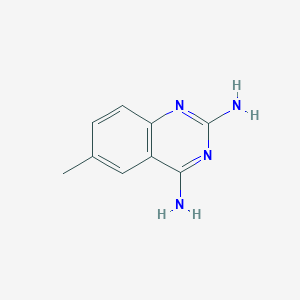

Pyridine-2-D1 is a deuterated derivative of pyridine, a six-membered heterocyclic aromatic compound. The incorporation of deuterium, a stable isotope of hydrogen, into the pyridine ring results in this compound. This compound is widely used in various fields, including medical, environmental, and industrial research.

Mechanism of Action

Target of Action

It’s worth noting that pyridine derivatives are known to interact with various biological targets, playing a significant role in numerous biochemical processes .

Mode of Action

For instance, dihydropyridines, a class of compounds that include pyridine derivatives, work by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels .

Biochemical Pathways

For example, they play a role in purine and pyrimidine metabolism . Additionally, microbial degradation of pyridine has been observed, suggesting involvement in microbial metabolic pathways .

Pharmacokinetics

Studies on similar compounds, such as 2’,2’-difluoro-2’-deoxycytidine (dfdc), have shown that these compounds can be rapidly inactivated by cytidine deaminase (cd) metabolism, affecting their bioavailability .

Result of Action

For instance, piperine, a piperidine derivative, shows powerful antioxidant action due to its capability of hindering or suppressing free radicals .

Action Environment

It’s known that environmental conditions can significantly impact the behavior and effectiveness of similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), a commonly used herbicide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine-2-D1 typically involves the deuteration of pyridine. One common method is the exchange of hydrogen atoms in pyridine with deuterium using deuterium oxide (D2O) in the presence of a catalyst. This process can be facilitated by heating the reaction mixture under reflux conditions .

Industrial Production Methods: Industrial production of this compound often employs similar deuteration techniques but on a larger scale. The use of deuterium gas (D2) in the presence of a palladium catalyst is another method for achieving high levels of deuteration. This method ensures efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2-D1 undergoes various chemical reactions, including:

Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Deuterated piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the substituent used.

Scientific Research Applications

Pyridine-2-D1 has a wide range of applications in scientific research:

Chemistry: Used as a deuterium source in isotopic labeling studies and as a solvent in nuclear magnetic resonance (NMR) spectroscopy.

Biology: Employed in metabolic studies to trace deuterium incorporation in biological systems.

Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.

Comparison with Similar Compounds

Pyridine: The non-deuterated parent compound of Pyridine-2-D1.

2-Fluoropyridine: A fluorinated derivative of pyridine with different electronic properties.

2-Chloropyridine: A chlorinated derivative with distinct reactivity patterns.

Uniqueness of this compound: this compound is unique due to the incorporation of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterparts. The isotope effect can lead to changes in reaction rates, stability, and overall reactivity, making this compound a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name |

2-deuteriopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJWROOIHBZHMG-QYKNYGDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

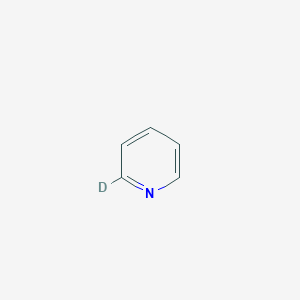

Q1: Why was 2-deuteriopyridine used in this study on molybdenum oxide-alumina catalysts?

A: 2-Deuteriopyridine was used as a probe molecule to study the nature of active sites on a molybdenum oxide-alumina catalyst. The researchers wanted to understand how pyridine interacts with the catalyst surface, specifically whether it interacts with acidic surface hydroxyl (OH) groups. By using 2-deuteriopyridine, where a deuterium atom replaces a hydrogen atom in the 2-position of the pyridine ring, they could track if the interaction with the surface resulted in deuterium exchange. The formation of 2-deuteriopyridine after adsorption confirmed that pyridine interacts with surface OD (hydroxyl groups where the hydrogen is replaced with deuterium) groups on the catalyst []. This interaction provides insights into the orientation of adsorbed pyridine and the nature of the active sites on the catalyst.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.